molecular formula C34H34N2O4 B12793775 2,5-Dimethoxy-3,6-bis(5-(3-methylbut-2-en-1-yl)-1H-indol-3-yl)benzo-1,4-quinone CAS No. 56489-20-4

2,5-Dimethoxy-3,6-bis(5-(3-methylbut-2-en-1-yl)-1H-indol-3-yl)benzo-1,4-quinone

Cat. No.: B12793775
CAS No.: 56489-20-4
M. Wt: 534.6 g/mol
InChI Key: YCLDWXNPPQFVMS-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-3,6-bis(5-(3-methylbut-2-en-1-yl)-1H-indol-3-yl)benzo-1,4-quinone is a complex organic compound that belongs to the class of benzoquinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxy-3,6-bis(5-(3-methylbut-2-en-1-yl)-1H-indol-3-yl)benzo-1,4-quinone typically involves multi-step organic reactions. The starting materials might include substituted benzoquinones and indole derivatives. Common synthetic routes may involve:

    Step 1: Formation of the benzoquinone core through oxidation reactions.

    Step 2: Introduction of methoxy groups via methylation reactions.

    Step 3: Coupling of indole derivatives through Friedel-Crafts alkylation or similar reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-3,6-bis(5-(3-methylbut-2-en-1-yl)-1H-indol-3-yl)benzo-1,4-quinone can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction to hydroquinone derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce hydroquinones.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as anticancer or antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-3,6-bis(5-(3-methylbut-2-en-1-yl)-1H-indol-3-yl)benzo-1,4-quinone would involve its interaction with molecular targets such as enzymes or receptors. The pathways involved might include:

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

    Receptor Binding: Binding to cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxy-1,4-benzoquinone: A simpler benzoquinone derivative.

    3,6-Di(1H-indol-3-yl)-1,4-benzoquinone: A related compound with indole groups.

Uniqueness

2,5-Dimethoxy-3,6-bis(5-(3-methylbut-2-en-1-yl)-1H-indol-3-yl)benzo-1,4-quinone is unique due to its complex structure, which includes both methoxy and indole groups. This complexity might confer unique biological activities and chemical reactivity compared to simpler benzoquinone derivatives.

Properties

CAS No.

56489-20-4

Molecular Formula

C34H34N2O4

Molecular Weight

534.6 g/mol

IUPAC Name

2,5-dimethoxy-3,6-bis[5-(3-methylbut-2-enyl)-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C34H34N2O4/c1-19(2)7-9-21-11-13-27-23(15-21)25(17-35-27)29-31(37)34(40-6)30(32(38)33(29)39-5)26-18-36-28-14-12-22(16-24(26)28)10-8-20(3)4/h7-8,11-18,35-36H,9-10H2,1-6H3

InChI Key

YCLDWXNPPQFVMS-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=CC2=C(C=C1)NC=C2C3=C(C(=O)C(=C(C3=O)OC)C4=CNC5=C4C=C(C=C5)CC=C(C)C)OC)C

Origin of Product

United States

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